molecular formula C11H14N4O3 B1425591 3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1365962-65-7

3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No. B1425591
M. Wt: 250.25 g/mol
InChI Key: DSBQNUCBMGLUGU-UHFFFAOYSA-N
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Description

The compound “3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives have been widely studied due to their diverse biological activities and their role in the development of new pesticides .

Scientific Research Applications

Therapeutic Potential in Cancer Therapy

Recent studies have emphasized the role of histone deacetylase-8 (HDAC8) inhibitors in breast cancer therapy, highlighting the oncogenic potential of HDAC8 overexpression. Compounds including 1,3,4-oxadiazole derivatives have demonstrated therapeutic properties against HDAC8, suggesting their significance in breast cancer treatment (Rahmani et al., 2021).

Development of Heterocyclic Compounds

The 1,3,4-oxadiazole ring is highlighted for its role in the synthesis of various classes of heterocyclic compounds. Its unique reactivity facilitates the generation of versatile compounds, including cynomethylene dyes and other heterocycles, showcasing the molecule's significance in synthesis and potential applications in dyes and medicinal chemistry (Gomaa & Ali, 2020).

Broad Spectrum of Bioactivities

A comprehensive review of 1,3,4-oxadiazole-based derivatives reveals a wide range of bioactivities. These derivatives exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors, highlighting the therapeutic potency of these compounds across a wide range of ailments (Verma et al., 2019).

Chemical Inhibitors and Drug Metabolism

1,3,4-Oxadiazole derivatives also play a role as chemical inhibitors affecting cytochrome P450 isoforms in human liver microsomes. This is critical for understanding drug–drug interactions and the metabolism of various pharmaceuticals, indicating the importance of these compounds in pharmacokinetics and drug development (Khojasteh et al., 2011).

Antitubercular Activity

Some derivatives of 1,3,4-oxadiazole have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. These findings support the potential of 1,3,4-oxadiazole-based compounds in developing new antitubercular agents, offering a promising avenue for addressing drug resistance and enhancing treatment efficacy (Asif, 2014).

properties

IUPAC Name

3-[5-(5-ethyl-1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-3-7-6-8(14-15(7)2)11-13-12-9(18-11)4-5-10(16)17/h6H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBQNUCBMGLUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C2=NN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149223
Record name 1,3,4-Oxadiazole-2-propanoic acid, 5-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

CAS RN

1365962-65-7
Record name 1,3,4-Oxadiazole-2-propanoic acid, 5-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-propanoic acid, 5-(5-ethyl-1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

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